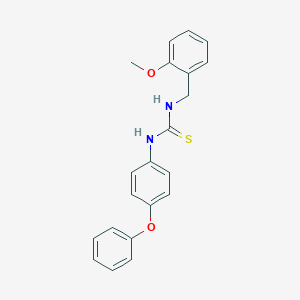
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects in cells and animals. These include the activation of AMPK, the inhibition of mTOR, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea on these pathways without affecting other cellular processes. One limitation of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, which could improve its availability for research and potential clinical use. Another area of research is the identification of additional signaling pathways that 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea may modulate, which could lead to the development of new therapeutic applications. Finally, research on the safety and toxicity of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in animals and humans is needed to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 2-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
Nombre del producto |
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C21H20N2O2S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C21H20N2O2S/c1-24-20-10-6-5-7-16(20)15-22-21(26)23-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,22,23,26) |
Clave InChI |
ZBJYFUOCVHMZEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)

![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)
